![molecular formula C23H29N5O B2622157 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine CAS No. 2097931-59-2](/img/structure/B2622157.png)
3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with cyclopropyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine moiety can be introduced through reactions such as the Ugi reaction or ring opening of aziridines under the action of N-nucleophiles . The final step often involves the coupling of the piperazine derivative with the pyridazine core under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of parallel solid-phase synthesis or photocatalytic synthesis methods .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share the piperazine moiety and have similar biological activities.
Pyridazine derivatives: These compounds share the pyridazine core and are used in similar applications.
Uniqueness
3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
[1-(6-cyclopropylpyridazin-3-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c29-23(28-16-14-26(15-17-28)20-4-2-1-3-5-20)19-10-12-27(13-11-19)22-9-8-21(24-25-22)18-6-7-18/h1-5,8-9,18-19H,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRMGRNMBGFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
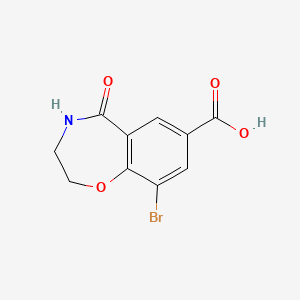
![3-(2-chloro-6-fluorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2622078.png)
![2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2622079.png)
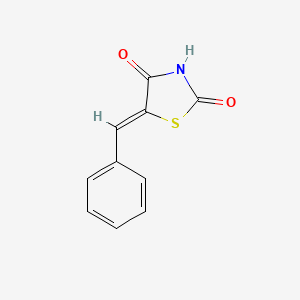
![N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2622082.png)
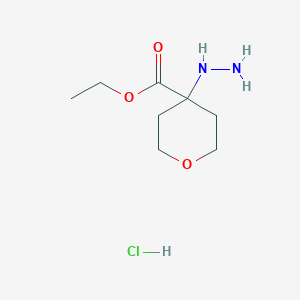
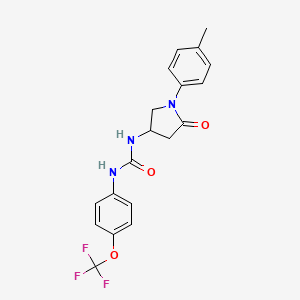
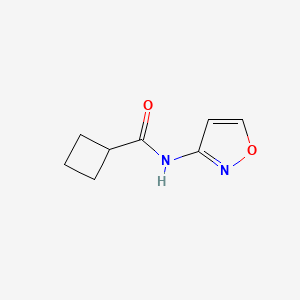

![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2622088.png)
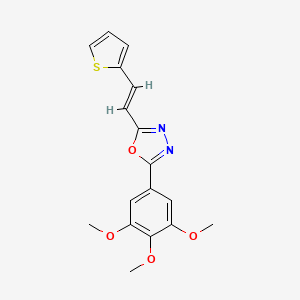

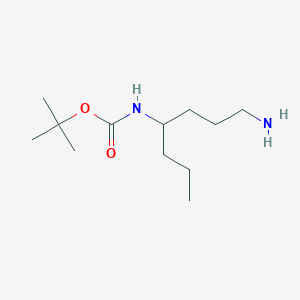
![6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2622097.png)
